molecular formula C7H10N2OS B12284973 2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzothiazolone

2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzothiazolone

Cat. No.: B12284973
M. Wt: 170.23 g/mol
InChI Key: IKSOLCNQGMJHJX-UHFFFAOYSA-N
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Description

2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzothiazolone is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. Compounds of this nature are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzothiazolone typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a thiourea derivative with a suitable halogenated compound, followed by cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzothiazolone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a metal catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common reagents include halogens, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: As a lead compound for drug development.

    Industry: As a precursor for materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzothiazolone would depend on its specific interactions with biological targets. This might involve binding to enzymes, receptors, or other proteins, and modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzothiazole
  • 2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzoxazolone
  • 2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzimidazolone

Uniqueness

2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzothiazolone is unique due to the presence of both nitrogen and sulfur atoms in its heterocyclic structure, which can impart distinct chemical and biological properties compared to similar compounds that contain only nitrogen or oxygen atoms.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

2-amino-4,5,6,7a-tetrahydro-3aH-1,3-benzothiazol-7-one

InChI

InChI=1S/C7H10N2OS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h4,6H,1-3H2,(H2,8,9)

InChI Key

IKSOLCNQGMJHJX-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(=O)C1)SC(=N2)N

Origin of Product

United States

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